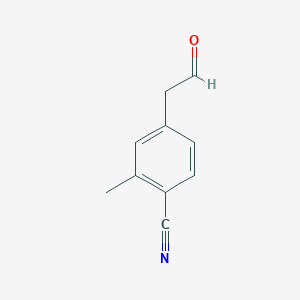
2-Methyl-4-(2-oxoethyl)benzonitrile
Cat. No. B8657852
M. Wt: 159.18 g/mol
InChI Key: WWJXDZMWEJEKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09073882B2
Procedure details


A solution of 3-(4-cyano-3-methylphenyl)oxirane-2-carboxylate (927 mg, 4.0 mmol) in 5 mL of dry ethanol was cooled to 0° C. Freshly prepared EtONa (5 mmol) in 4 mL of ethanol was added and stirred at 0° C. for 10 min. Then dropwise addition of 0.1 g of water, stirred at 0° C. for 2 hours, and the sodium salt of the epoxy compound was filtered. The sodium salt of the epoxy compound was then dissolved in 5 mL of water and added 5 mL of 1 N of HCl and 20 mL of toluene. The mixture was heated to reflux for 2 hours. The organic phase was separated, washed by saturated sodium chloride, dried over Na2SO4 and distilled off solvent to afford crude 2-methyl-4-(2-oxoethyl)benzonitrile. MS m/z: 160 (M+1)+.
Name
3-(4-cyano-3-methylphenyl)oxirane-2-carboxylate
Quantity
927 mg
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:11][CH:10]2C([O-])=O)=[CH:5][C:4]=1[CH3:15])#[N:2].CC[O-].[Na+].O>C(O)C>[CH3:15][C:4]1[CH:5]=[C:6]([CH2:9][CH:10]=[O:11])[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|
|
Inputs


Step One
|
Name
|
3-(4-cyano-3-methylphenyl)oxirane-2-carboxylate
|
|
Quantity
|
927 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C=C(C=C1)C1C(O1)C(=O)[O-])C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 0° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 0° C. for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the sodium salt of the epoxy compound was filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The sodium salt of the epoxy compound was then dissolved in 5 mL of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added 5 mL of 1 N of HCl and 20 mL of toluene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off solvent
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C#N)C=CC(=C1)CC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
